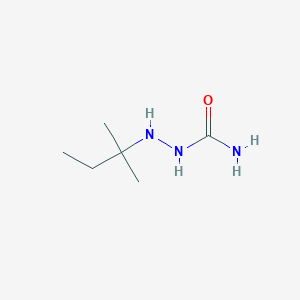

1-tert-Pentyl semicarbazide

Description

Properties

Molecular Formula |

C6H15N3O |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

(2-methylbutan-2-ylamino)urea |

InChI |

InChI=1S/C6H15N3O/c1-4-6(2,3)9-8-5(7)10/h9H,4H2,1-3H3,(H3,7,8,10) |

InChI Key |

CYAOETADVVKITB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)NNC(=O)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1-tert-Pentyl semicarbazide and its derivatives have been studied for their potential therapeutic effects. Research has demonstrated various biological activities including:

- Antimicrobial Properties : Semicarbazides exhibit antibacterial and antifungal activities. They are known to inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .

- Anticancer Activity : Certain derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds derived from semicarbazides have been evaluated for their cytotoxic effects against human cancer cell lines, indicating their potential as anticancer agents .

- Neuroprotective Effects : Some studies suggest that semicarbazide derivatives can cross the blood-brain barrier, offering neuroprotective benefits and potential applications in treating neurodegenerative diseases .

Case Study: Anticancer Evaluation

A study synthesized a series of semicarbazide derivatives and assessed their cytotoxicity against various cancer cell lines using the MTT assay. One derivative exhibited an IC50 value of 0.99 μM against the BT-474 breast cancer cell line, highlighting its potential as a lead compound for further development .

Coordination Chemistry

The ability of this compound to form chelates with metal ions has led to its application in coordination chemistry. These metal complexes can exhibit enhanced biological activities compared to their non-complexed forms.

- Metal Complexes : Research indicates that semicarbazides can form stable complexes with transition metals, which may enhance their biological efficacy and provide new avenues for drug design .

Agricultural Applications

Semicarbazides, including this compound, have been explored for their role in plant growth regulation. They can act as growth inhibitors or stimulators depending on their concentration and formulation.

- Plant Growth Regulation : Studies have shown that these compounds can influence plant growth parameters, making them useful in agricultural formulations aimed at enhancing crop yields or controlling unwanted growth .

Material Science

In material science, this compound is being investigated for its potential use in synthesizing novel polymers and materials.

- Polymer Synthesis : The reactivity of semicarbazides allows them to be incorporated into polymer matrices, potentially leading to materials with unique properties such as improved thermal stability or enhanced mechanical strength .

Analytical Chemistry

The application of this compound extends into analytical chemistry where it serves as a reagent for the derivatization of various compounds.

- Derivatization Reagents : Semicarbazides are employed to form derivatives that enhance the detection sensitivity of analytes in chromatographic methods, facilitating the analysis of complex mixtures .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, Anticancer, Neuroprotective | Promising cytotoxicity against cancer cells |

| Coordination Chemistry | Metal Complex Formation | Enhanced biological activity through metal chelation |

| Agricultural Applications | Plant Growth Regulation | Influences growth parameters |

| Material Science | Polymer Synthesis | Development of new materials with unique properties |

| Analytical Chemistry | Derivatization Reagents | Improved sensitivity in chromatographic analysis |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Semicarbazides vary in biological activity and physicochemical properties based on substituents. Below is a comparative analysis with key derivatives:

Physicochemical Properties

- Surface Area and Adsorption : Native flax fiber (44.2 m²/g) loses surface area upon semicarbazide functionalization (10.3 m²/g), indicating pore-blocking by semicarbazide groups. Bulky tert-pentyl may exacerbate this effect, reducing adsorption efficiency for pollutants like Cr(VI) .

- Solubility and Stability : Aryl-substituted semicarbazides (e.g., 2,6-dimethylphenyl) face solubility challenges above 25 µM, limiting therapeutic utility . The tert-pentyl group’s hydrophobicity may further reduce aqueous solubility.

Preparation Methods

Classical Synthesis via Hydrazine and Cyanate

The most widely documented method involves the condensation of tert-pentylhydrazine with potassium cyanate in the presence of hydrochloric acid . This reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the electrophilic carbon of cyanate, forming a urea linkage.

Reaction Conditions

-

Reactants : tert-Pentylhydrazine (1 eq), potassium cyanate (1.2 eq), HCl (catalytic)

-

Solvent : Aqueous ethanol (50% v/v)

-

Temperature : 0–5°C (initial), then room temperature

-

Time : 6–8 hours

Mechanistic Insights

-

Protonation of cyanate by HCl enhances electrophilicity.

-

Hydrazine attack forms a transient isocyanate intermediate.

Yield and Purity

-

Yield : 68–72%

-

Purity : >95% (HPLC)

-

Byproducts : Trace urea derivatives from over-condensation.

Data Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₅N₃O |

| Molecular Weight | 145.20 g/mol |

| IUPAC Name | (2-methylbutan-2-ylamino)urea |

| Canonical SMILES | CCC(C)(C)NNC(=O)N |

One-Pot Synthesis Using Trifluoroethyl Carbonate

A scalable one-pot approach adapts bis(2,2,2-trifluoroethyl) carbonate for tert-pentylamine functionalization . This method avoids isolated intermediates, enhancing efficiency.

Procedure

-

Step 1 : tert-Pentylamine (0.1 mol) and triethylamine (0.11 mol) in dichloromethane are chilled to 0°C.

-

Step 2 : Bis(2,2,2-trifluoroethyl) carbonate (0.11 mol) is added dropwise.

-

Step 3 : After 3 hours at room temperature, hydrazine hydrate (0.12 mol) is introduced, and the mixture is refluxed for 1–2 hours.

Optimization Notes

-

Catalyst : Triethylamine neutralizes HCl, preventing side reactions.

-

Solvent Choice : Dichloromethane’s low polarity favors carbamate formation over hydrolysis .

Yield and Scalability

-

Yield : 80–85%

-

Scale-Up : Demonstrated at 1 kg batch size with consistent purity (>98%).

Catalytic Synthesis via Monochlorourea Sodium Salt

Adapting a patent-pending route, tert-pentylamine reacts with monochlorourea sodium salt under catalytic conditions . This method substitutes ammonia in the original protocol with tert-pentylamine, leveraging zinc-based catalysts.

Reaction Scheme

-

Monochlorourea sodium salt (1 eq) reacts with tert-pentylamine (50–500 eq).

-

Catalyst : Zinc chloride (0.1 eq) accelerates isocyanate intermediate formation.

-

Conditions : 50–150°C, 10–100 kg/cm² pressure.

Advantages

-

Cost-Effectiveness : Uses urea-derived precursors, reducing raw material costs .

-

Selectivity : Minimal hydrazine byproduct due to high ammonia reactivity.

Data Table 2: Catalytic Performance Comparison

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| None | 45 | 12 |

| ZnCl₂ | 78 | 6 |

| Cd(OAc)₂ | 72 | 7 |

Comparative Analysis of Methods

Efficiency and Practicality

-

Method 1 (Classical): Suitable for small-scale lab synthesis but limited by potassium cyanate’s toxicity.

-

Method 2 (One-Pot): Ideal for industrial scaling but requires costly trifluoroethyl reagents.

-

Method 3 (Catalytic): Balances cost and yield but demands high-pressure equipment.

Environmental and Safety Considerations

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-tert-pentyl semicarbazide derivatives for reproducibility?

- Methodological Answer : Synthesis routes often involve reacting tert-pentyl hydrazine with carbonyl reagents like phosgene derivatives (e.g., ClCOPh) in dichloromethane (DCM) under triethylamine catalysis . For reproducibility, stoichiometric ratios of reagents (e.g., 4-bromobenzaldehyde in ethanol under reflux) must be tightly controlled, and intermediates (e.g., semicarbazide precursors) should be purified via chromatography or recrystallization. Reaction progress can be monitored via TLC or NMR to confirm intermediate formation before proceeding to subsequent steps .

Q. What analytical techniques are recommended for confirming the purity and identity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are critical for structural confirmation. Purity can be assessed via HPLC (e.g., reverse-phase C18 columns with UV detection at 275 nm). For stability testing, photodecomposition assays under controlled lighting (e.g., 100-W bulbs) and temperature (4°C to 80°C) are advised, as semicarbazide derivatives are prone to photolysis .

Q. How does pH influence the stability of semicarbazide derivatives in biological matrices?

- Methodological Answer : Studies on semicarbazide stability in plasma supernatants show that derivatives like PLPSC remain stable for 28 days at pH 6–8 when stored in the dark. However, alkaline conditions (pH > 9) accelerate decomposition, while acidic environments (pH < 4) may induce hydrolysis. Buffering agents (e.g., MES at pH 6) are recommended for kinetic experiments .

Advanced Research Questions

Q. What kinetic isotope effects (KIEs) are observed during urease-catalyzed hydrolysis of semicarbazide, and how do they inform the reaction mechanism?

- Methodological Answer : Urease-catalyzed hydrolysis of semicarbazide exhibits N KIEs of 1.0045 (leaving NHNH) and 1.0010 (non-leaving NH), suggesting a tetrahedral intermediate mechanism. Carbonyl C KIE (1.0357) indicates partial sp hybridization during catalysis. Competitive isotope analysis via IRMS and ion-exchange chromatography can isolate semicarbazide post-hydrolysis for isotopic fractionation studies .

Q. How do semicarbazide derivatives interact with Toll-like receptor (TLR) pathways in macrophage-driven inflammation?

- Methodological Answer : Cyclic azapeptides containing semicarbazide residues exhibit dynamic chirality (sp/sp hybridization) that modulates CD36 receptor binding. Conformational rigidity and nitrogen configuration (e.g., sp-sp) correlate with anti-inflammatory activity. NMR-based conformational analysis and A3-macrocyclization protocols are used to study structure-activity relationships .

Q. What environmental conditions in poultry processing lead to semicarbazide formation, and how can they be mitigated?

- Methodological Answer : Semicarbazide (SEM) forms in poultry treated with peracetic acid at pH 9–13, but not at pH 4–7. Hyperspectral imaging and AI-driven data libraries can map SEM formation in chill tanks. Mitigation strategies include optimizing antimicrobial treatments (e.g., reducing alkaline conditions) and substituting azodicarbonamide (ADC) with non-SEM-producing agents .

Q. How can upconversion luminescence nanosensors improve detection limits for semicarbazide in food contaminants?

- Methodological Answer : Lanthanide-doped upconversion nanoparticles (e.g., NaYF:Yb/Er) enable near-infrared-to-visible photon conversion, achieving SEM detection limits of 0.5 μg/kg via ratiometric fluorescence. Sensor validation requires spiked recovery tests (85–115% recovery, RSD < 7%) and cross-validation with LC-MS/MS .

Data Contradiction Analysis

Q. Why do some studies report semicarbazide as a stable intermediate, while others note rapid decomposition under similar conditions?

- Resolution : Stability discrepancies arise from pH and lighting variables. For example, PLPSC derivatives are stable at pH 6 in the dark but degrade rapidly under UV light or alkaline conditions. Contradictory reports may overlook environmental controls (e.g., CO removal in hydrolysis assays) or use differing analytical methods (e.g., derivatization vs. direct LC-MS) .

Q. How can researchers reconcile conflicting data on semicarbazide’s role as a microbiological antagonist?

- Resolution : Semicarbazide antagonizes aminoglycosides (e.g., streptomycin) at 2.0–4.0 μg/mL but enhances rifampin activity. Contradictions stem from species-specific effects (e.g., B. subtilis vs. S. aureus) and assay conditions (e.g., broth microdilution vs. agar diffusion). Standardized CLSI protocols and strain-specific controls are critical .

Experimental Design Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.